Bifemelane

MAO inhibition Neurochemistry Antidepressant development

Unlike highly selective RIMAs (moclobemide) or irreversible MAO-B inhibitors (selegiline), Bifemelane delivers a balanced, moderate selectivity profile (MAO-A Ki=4.20μM; MAO-B Ki=46.0μM; ratio≈11). It uniquely normalizes ischemia-induced dopaminergic and serotonergic abnormalities—a property not shared by idebenone or indeloxazine—making it the preferred tool compound for post-stroke emotional disturbance models. With an 80.8% clinical improvement rate in geriatric depression trials, Bifemelane offers translational validity for age-appropriate preclinical studies and biomarker discovery. Ideal for dissecting monoaminergic vs. NMDA mechanisms in depression-Parkinson's comorbidity research.

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
CAS No. 90293-01-9
Cat. No. B1207547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifemelane
CAS90293-01-9
Synonyms2-(4-methylaminobutoxy)diphenylmethane
4-(2-benzylphenoxy)-N-methylbutylamine
bifemelane
bifemelane hydrochloride
Celeport
MCI 2016
MCI-2016
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCNCCCCOC1=CC=CC=C1CC2=CC=CC=C2
InChIInChI=1S/C18H23NO/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16/h2-6,9-12,19H,7-8,13-15H2,1H3
InChIKeyQSQQPMHPCBLLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifemelane (CAS 90293-01-9): Procurement and Differentiation Guide for Nootropic and Antidepressant Research Applications


Bifemelane (CAS 90293-01-9, INN), also known as MCI-2016 free base or 4-(o-benzylphenoxy)-N-methylbutylamine, is a diarylmethane derivative [1] classified as a monoamine oxidase inhibitor (MAOI) and cerebral activator [2]. It exhibits competitive, reversible inhibition of MAO-A (Ki = 4.20 μM) and non-competitive inhibition of MAO-B (Ki = 46.0 μM), alongside weak norepinephrine reuptake inhibition [3]. Historically marketed in Japan under the trade names Alnert and Celeport for treating depressive symptoms associated with cerebral infarction and senile dementia, Bifemelane also demonstrates nootropic and neuroprotective properties in preclinical models [4].

Critical Differentiation: Why Bifemelane Cannot Be Substituted by Other MAO Inhibitors or Cerebral Activators


Bifemelane's pharmacological profile is distinct among both reversible MAO-A inhibitors (RIMAs) and cerebral metabolic enhancers. Unlike prototypical RIMAs such as moclobemide, Bifemelane exhibits a unique dual inhibition profile with a ~10-fold selectivity for MAO-A over MAO-B (Ki ratio: 46.0/4.20 ≈ 11) [1], which is far less pronounced than the >200-fold selectivity of moclobemide (MAO-A Ki = 0.005 μM vs. MAO-B Ki = 1.08 μM) . Furthermore, in head-to-head preclinical comparisons with the cerebral activators idebenone and indeloxazine—all used for post-stroke emotional disturbances—Bifemelane uniquely corrected ischemia-induced dopaminergic and serotonergic abnormalities, whereas idebenone and indeloxazine exacerbated neurotransmitter turnover abnormalities [2]. These quantitative and qualitative differences preclude simple class-based substitution and necessitate compound-specific procurement decisions.

Quantitative Evidence: Bifemelane's Differentiated Performance Against Structural and Functional Analogs


MAO-A vs. MAO-B Inhibition Selectivity Profile in Human Brain Synaptosomes

Bifemelane demonstrates a moderate selectivity for MAO-A over MAO-B (Ki ratio ≈ 11) in human brain synaptosomes, contrasting with the extreme MAO-A selectivity of moclobemide (Ki ratio >200) [1][2]. This dual, yet weighted, inhibition profile offers a distinct mechanistic niche for researchers investigating balanced monoamine modulation in depression and neurodegenerative models.

MAO inhibition Neurochemistry Antidepressant development

Correction of Ischemia-Induced Dopaminergic and Serotonergic Abnormalities vs. Idebenone and Indeloxazine

In a direct head-to-head study using the gerbil model of transient cerebral ischemia, Bifemelane was the only compound among tested cerebral activators (idebenone, indeloxazine) to normalize ischemia-induced aberrations in dopamine (DA) and serotonin (5-HT) turnover [1]. Both idebenone and indeloxazine failed to correct and, in some brain regions, exacerbated the abnormal neurotransmitter metabolite ratios (e.g., DOPAC/DA and 5-HIAA/5-HT).

Cerebral ischemia Neurotransmitter turnover Cerebral activator

Reversal of Tetrabenazine-Induced Catalepsy in Mice: Differentiating from Memantine

In the reserpine-induced hypothermia test—a classic screen for antidepressant activity linked to monoamine depletion—Bifemelane and amantadine were both effective in reversing hypothermia, whereas memantine showed no significant effect [1]. This differential response highlights Bifemelane's engagement of monoaminergic (particularly noradrenergic) systems, a mechanism not shared by the NMDA antagonist memantine. A related behavioral model, reversal of tetrabenazine-induced catalepsy, is also routinely used to characterize Bifemelane's antidepressant-like activity .

Antidepressant screening Monoamine depletion Catalepsy model

Clinical Efficacy in Geriatric Depression: Hamilton Depression Rating Scale (HAM-D) Response Rate

In an 8-week clinical trial involving 52 elderly patients with depression, Bifemelane hydrochloride (50 mg, t.i.d.) produced a global improvement rating of 80.8% [1]. Importantly, improvement rates exceeded 60% on multiple HAM-D items including depressed mood, guilt, middle insomnia, and psychotic anxiety. This clinical efficacy in a specific, hard-to-treat geriatric population provides a translational bridge from the preclinical differentiation outlined above.

Geriatric depression Clinical psychopharmacology Cerebral infarction

Recommended Research and Industrial Application Scenarios for Bifemelane (CAS 90293-01-9)


Preclinical Modeling of Post-Stroke Depression and Emotional Disturbances

Based on direct comparative evidence showing Bifemelane's unique ability to normalize ischemia-induced dopaminergic and serotonergic abnormalities in gerbil brains, whereas idebenone and indeloxazine exacerbated these changes [1], Bifemelane is the preferred tool compound for studies investigating the neurochemical basis of post-stroke emotional disturbances. Its clinical history of use for this indication in Japan [2] further strengthens its translational relevance for preclinical efficacy and biomarker studies in cerebral ischemia models.

Differentiation of Monoaminergic vs. Glutamatergic Mechanisms in Parkinson's Disease Depression Models

Head-to-head data from the reserpine-induced hypothermia test demonstrate that Bifemelane and amantadine reverse monoamine depletion-induced behavioral depression, whereas the NMDA antagonist memantine does not [3]. This positions Bifemelane as a critical tool for dissecting the relative contributions of monoaminergic enhancement versus NMDA receptor antagonism in rodent models of depression comorbid with Parkinson's disease, a scenario where both Bifemelane and amantadine have been suggested to be particularly useful [3].

In Vitro Pharmacology of Dual MAO-A/MAO-B Inhibition with Moderate Selectivity

For enzymology or drug discovery programs requiring a MAO inhibitor with a balanced, moderate selectivity profile (MAO-A Ki = 4.20 μM; MAO-B Ki = 46.0 μM; selectivity ratio ≈ 11) [4], Bifemelane offers a distinct alternative to highly selective RIMAs like moclobemide (selectivity >200) or irreversible MAO-B inhibitors like selegiline. This profile is valuable for studying the functional consequences of concurrent MAO-A and MAO-B inhibition on synaptic monoamine levels and for screening assays where a moderate-affinity, reversible inhibitor is required as a reference standard.

Geriatric Psychopharmacology and Age-Related Cognitive Decline Research

Clinical data from a trial in 52 elderly depressive patients demonstrated an 80.8% global improvement rate with Bifemelane treatment, alongside significant improvements across multiple HAM-D items [5]. For translational research programs focused on geriatric depression or the neuropsychiatric symptoms of dementia, Bifemelane provides a validated pharmacological probe with documented efficacy and safety in an aged population, supporting its use in age-appropriate preclinical models and as a reference compound in biomarker discovery studies involving noradrenergic and NPY systems [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bifemelane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.